molecular formula C11H20O2 B1340218 2-(1-Hydroxyhexyl)cyclopentanone CAS No. 106020-61-5

2-(1-Hydroxyhexyl)cyclopentanone

Cat. No. B1340218
Key on ui cas rn: 106020-61-5
M. Wt: 184.27 g/mol
InChI Key: BVJDBUQKHVIFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06833481B2

Procedure details

Into a 2-litter four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were added sodium hydroxide (3.2 g) and water (300 ml). Then, a mixture of hexanal (100 g) and cyclopentanone (152 g) was added dropwise thereto under stirring at 0-5° C. over a period of 2 hours. After the addition, the reaction mixture was stirred at room temperature for 1 hour to complete the reaction. Hexane (150 ml) was added to the reaction mixture and the layers were separated from each other. The resulting organic layer was washed with an aqueous solution (200 ml) of acetic acid (1 g) and then separated. The resulting organic layer was further washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover hexane and unreacted cyclopentanone, whereby a crude product (188 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 142 g of 2-(1-hydroxyhexyl)cyclopentanone (boiling point: 107-108° C./666 Pa; GC purity: 94%). The remaining 6% was 2-hexylidenecyclopentanone which is a dehydration product.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[CH:4](=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:11]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12]1>CCCCCC>[OH:10][CH:4]([CH:12]1[CH2:13][CH2:14][CH2:15][C:11]1=[O:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCC)=O
Name
Quantity
152 g
Type
reactant
Smiles
C1(CCCC1)=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring at 0-5° C. over a period of 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-litter four-neck flask fitted with a thermometer, a reflux condenser and a stirrer
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the layers were separated from each other
WASH
Type
WASH
Details
The resulting organic layer was washed with an aqueous solution (200 ml) of acetic acid (1 g)
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The resulting organic layer was further washed with saturated brine
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover hexane and unreacted cyclopentanone, whereby a crude product (188 g)
CUSTOM
Type
CUSTOM
Details
was obtained
DISTILLATION
Type
DISTILLATION
Details
The product was distilled
DISTILLATION
Type
DISTILLATION
Details
a Claisen distillation apparatus

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CCCCC)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 142 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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